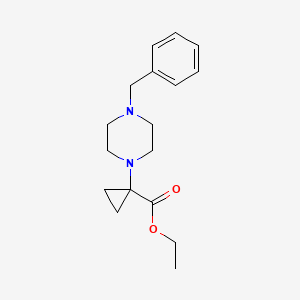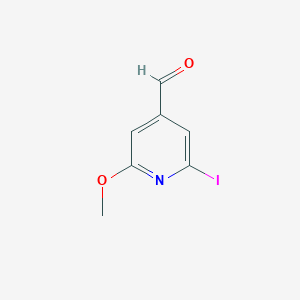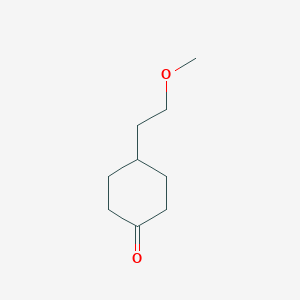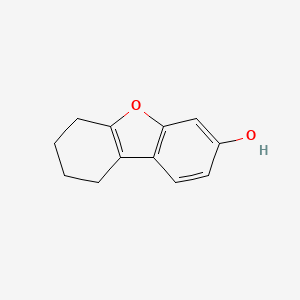methanone CAS No. 46874-86-6](/img/structure/B13982809.png)
[2-Hydroxy-3-(prop-2-en-1-yl)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone typically involves the reaction of 2-hydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid.
Reduction: Formation of 2-hydroxy-3-(prop-2-en-1-yl)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone are explored for their therapeutic potential. Research focuses on their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with proteins and enzymes, affecting their function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyacetophenone: A simpler analog with similar functional groups but lacking the allyl group.
2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid: An oxidized derivative with a carboxylic acid group.
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanol: A reduced derivative with an alcohol group.
Uniqueness
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is unique due to the presence of both hydroxyl and ketone groups along with an allyl group. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
46874-86-6 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(2-hydroxy-3-prop-2-enylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H14O2/c1-2-7-12-10-6-11-14(15(12)17)16(18)13-8-4-3-5-9-13/h2-6,8-11,17H,1,7H2 |
InChI-Schlüssel |
WHFYPKHIQTXNAC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)


![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)




